molecular formula C20H21N5O2S B2977083 8-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896328-18-0

8-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2977083
CAS No.: 896328-18-0
M. Wt: 395.48
InChI Key: FCNYBNGHWVYHKA-UHFFFAOYSA-N
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Description

The compound 8-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one features a pyrido[1,2-a][1,3,5]triazin-4-one core substituted at the 8-position with a methyl group and at the 2-position with a sulfanyl-linked 4-phenylpiperazine moiety. This structure combines a rigid heterocyclic core with a flexible piperazine side chain, a design often employed in medicinal chemistry to enhance target binding and pharmacokinetic properties . The 4-phenylpiperazine group may confer affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the sulfanyl-ethyl linker modulates solubility and metabolic stability.

Properties

IUPAC Name

8-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-15-7-8-25-17(13-15)21-19(22-20(25)27)28-14-18(26)24-11-9-23(10-12-24)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNYBNGHWVYHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting from readily available precursors One common synthetic route involves the condensation of 8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one with 2-chloroethyl phenylpiperazine in the presence of a base such as potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrido[1,2-a][1,3,5]triazin-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

8-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfanyl group can form covalent bonds with thiol-containing enzymes, inhibiting their function. Additionally, the pyrido[1,2-a][1,3,5]triazin-4-one core may interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Substituent Variations

The pyrido[1,2-a][1,3,5]triazin-4-one scaffold is shared among several analogues, but substitutions at the 2- and 8-positions significantly influence biological and physicochemical properties. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Core Structure 2-Substituent 8-Substituent Piperazine Substituent Key Properties/Activities
Target Compound Pyrido[1,2-a][1,3,5]triazin-4-one [2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl Methyl Phenyl Potential CNS activity (inferred from piperazine moiety); enhanced rigidity
8-Methyl-2-((3-(trifluoromethyl)benzyl)sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one () Pyrido[1,2-a][1,3,5]triazin-4-one (3-(Trifluoromethyl)benzyl)sulfanyl Methyl N/A Increased lipophilicity (CF3 group); potential antibacterial activity
8-[(2-Ethylphenyl)sulfanyl]-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one () Triazolo[4,3-a]pyrazin-3(2H)-one [2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl] Ethylphenylsulfanyl 4-Fluorophenyl Fluorine may improve metabolic stability; altered receptor selectivity
2-Diethylamino-7-(3’-bromopyridinyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one () Pyrido[1,2-a][1,3,5]triazin-4-one Diethylamino Bromopyridinyl N/A Bromine enhances halogen bonding; potent bactericidal activity

Pharmacological Implications

  • In contrast, the 4-fluorophenyl variant () may exhibit altered receptor affinity due to electronegative fluorine .
  • Biological Activity: Pyrido[1,2-a][1,3,5]triazin-4-ones with diethylamino substituents () demonstrate bactericidal effects, suggesting the target compound’s piperazine group could be optimized for antimicrobial or dual CNS/microbial activity .

Biological Activity

The compound 8-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S. It features a pyrido-triazine core, which is known for its diverse biological activities. The presence of the 4-phenylpiperazinyl moiety suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.

In Vitro Studies

Research indicates that this compound exhibits significant antitumor activity. A study involving various cancer cell lines demonstrated that it induces apoptosis in tumor cells at concentrations ranging from 30 to 100 nM. The mechanism appears to involve the inhibition of critical kinases involved in cell cycle regulation, including CDK4 and CDK6, which are pivotal in cancer proliferation .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)0.25
HCT116 (Colorectal)0.30
A549 (Lung Cancer)0.50

Enzyme Inhibition

The compound has shown promising results as an inhibitor of cholinesterases , which are enzymes involved in neurotransmitter breakdown. It demonstrated an IC50 value of approximately 46.42 µM against butyrylcholinesterase (BChE), comparable to known inhibitors like physostigmine .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound possesses moderate antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The lipophilicity of the compound may enhance its membrane penetration and efficacy against these pathogens .

The biological activity of This compound is primarily attributed to its ability to inhibit specific kinases and cholinesterases. By blocking these enzymes, the compound disrupts cellular signaling pathways crucial for cancer cell survival and proliferation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Treatment : In a xenograft model using MCF-7 cells, administration of the compound resulted in significant tumor size reduction compared to controls.
  • Neuroprotective Effects : In models of neurodegeneration, the compound's cholinesterase inhibition was linked to improved cognitive function and reduced neuronal death.

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